molecular formula C10H12O4 B3113200 Methyl 3,5-bis(hydroxymethyl)benzoate CAS No. 193953-02-5

Methyl 3,5-bis(hydroxymethyl)benzoate

Cat. No. B3113200
CAS RN: 193953-02-5
M. Wt: 196.2 g/mol
InChI Key: PDCYWPCWFFWHPP-UHFFFAOYSA-N
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Description

“Methyl 3,5-bis(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C10H12O4 . It is a specific type of benzoate, which is a class of compounds known for their wide applications in various fields .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-bis(hydroxymethyl)benzoate” has been studied using X-ray crystallography . The structure is influenced by the specific supramolecular synthon design of carboxylic acid and alcoholic hydroxyl groups . Depending on the crystallization conditions, two crystalline polymorphs of the compound were obtained and their structural differences were discussed .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “Methyl 3,5-bis(hydroxymethyl)benzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Methyl 3,5-bis(hydroxymethyl)benzoate is a compound that primarily targets the formation of hydrogen bonds in the field of crystal engineering . The compound’s primary targets are highly polar XH groups and lone pairs on electronegative atoms such as oxygen and nitrogen atoms .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . These hydrogen bonds are relatively strong and directional, and they can act in concert with each other . The compound integrates two different hydrogen bond functionalities into one single molecule, which poses the question about which of the respective hydrogen bonding motifs will be formed in a crystal structure .

Biochemical Pathways

The compound affects the biochemical pathways related to the formation of hydrogen bonds . The affected pathways lead to the formation of specific synthon formations, which can be infinite chain or ring type . If both carboxylic acid and alcohol molecules are present, expanded dimers in which alcohol hydroxyls mediate between the carboxylic groups are possible .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The result of the compound’s action is the formation of specific supramolecular synthons . These synthons are robust, i.e., rather predictable in structure . The compound can form two crystalline polymorphs dependent on the different crystallization conditions .

Action Environment

The action of the compound is influenced by environmental factors such as the crystallization conditions . The presence of a phenylacetylene spacer also influences the layer lattice arrangement of the benzoates .

properties

IUPAC Name

methyl 3,5-bis(hydroxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,11-12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCYWPCWFFWHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-bis(hydroxymethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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